molecular formula C15H15N3O3 B4324165 METHYL 2-AMINO-5-CYANO-6-ETHYL-4-(3-PYRIDYL)-4H-PYRAN-3-CARBOXYLATE

METHYL 2-AMINO-5-CYANO-6-ETHYL-4-(3-PYRIDYL)-4H-PYRAN-3-CARBOXYLATE

Cat. No.: B4324165
M. Wt: 285.30 g/mol
InChI Key: KVZIBJODRKBIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-cyano-6-ethyl-4-pyridin-3-yl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a pyran ring fused with a pyridine ring, and various functional groups such as amino, cyano, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-AMINO-5-CYANO-6-ETHYL-4-(3-PYRIDYL)-4H-PYRAN-3-CARBOXYLATE typically involves multi-component reactions. One common method is the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine or ammonium acetate . The reaction proceeds through a series of steps including condensation, cyclization, and rearrangement to form the desired pyran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-cyano-6-ethyl-4-pyridin-3-yl-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

Methyl 2-amino-5-cyano-6-ethyl-4-pyridin-3-yl-4H-pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-AMINO-5-CYANO-6-ETHYL-4-(3-PYRIDYL)-4H-PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s effects can be attributed to its ability to modulate calcium channels, potassium channels, and cyclic AMP (cAMP) accumulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-cyano-6-ethyl-4-pyridin-3-yl-4H-pyran-3-carboxylate is unique due to its fused pyran-pyridine structure and the presence of multiple functional groups. This structural complexity provides it with distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

methyl 2-amino-5-cyano-6-ethyl-4-pyridin-3-yl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-3-11-10(7-16)12(9-5-4-6-18-8-9)13(14(17)21-11)15(19)20-2/h4-6,8,12H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZIBJODRKBIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C(=C(O1)N)C(=O)OC)C2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 2-AMINO-5-CYANO-6-ETHYL-4-(3-PYRIDYL)-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 2
METHYL 2-AMINO-5-CYANO-6-ETHYL-4-(3-PYRIDYL)-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-AMINO-5-CYANO-6-ETHYL-4-(3-PYRIDYL)-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 4
METHYL 2-AMINO-5-CYANO-6-ETHYL-4-(3-PYRIDYL)-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-AMINO-5-CYANO-6-ETHYL-4-(3-PYRIDYL)-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 6
METHYL 2-AMINO-5-CYANO-6-ETHYL-4-(3-PYRIDYL)-4H-PYRAN-3-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.